N-(1,3-dimethyl-1H-pyrazol-5-yl)-1-ethyl-3-methyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
N-(1,3-dimethyl-1H-pyrazol-5-yl)-1-ethyl-3-methyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound that belongs to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-dimethyl-1H-pyrazol-5-yl)-1-ethyl-3-methyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves multi-step reactions. The starting materials often include pyrazole and pyridine derivatives, which undergo various chemical transformations such as alkylation, acylation, and cyclization. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated synthesis systems, and rigorous quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-dimethyl-1H-pyrazol-5-yl)-1-ethyl-3-methyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents like ethanol, methanol, and dichloromethane. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
N-(1,3-dimethyl-1H-pyrazol-5-yl)-1-ethyl-3-methyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating diseases such as cancer, inflammation, and infectious diseases.
Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of N-(1,3-dimethyl-1H-pyrazol-5-yl)-1-ethyl-3-methyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives such as:
- 4-(3,5-Dimethyl-1H-pyrazol-4-yl)-benzoic acid
- N-(1,3-Dimethyl-1H-pyrazol-5-yl)methyl-N-methylamine
Uniqueness
N-(1,3-dimethyl-1H-pyrazol-5-yl)-1-ethyl-3-methyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of pyrazole and pyridine moieties, along with specific substituents, makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C22H24N6O |
---|---|
Molecular Weight |
388.5 g/mol |
IUPAC Name |
N-(2,5-dimethylpyrazol-3-yl)-1-ethyl-3-methyl-6-(4-methylphenyl)pyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C22H24N6O/c1-6-28-21-20(15(4)26-28)17(22(29)24-19-11-14(3)25-27(19)5)12-18(23-21)16-9-7-13(2)8-10-16/h7-12H,6H2,1-5H3,(H,24,29) |
InChI Key |
NRBCCTKFOUAXNV-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C(=N1)C)C(=CC(=N2)C3=CC=C(C=C3)C)C(=O)NC4=CC(=NN4C)C |
Origin of Product |
United States |
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